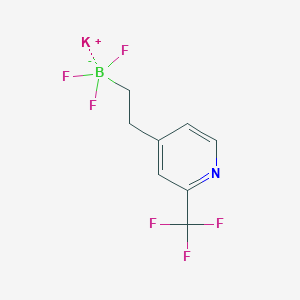
4-Acetyl-5-hydroxynicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetyl-5-hydroxynicotinaldehyde is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an acetyl group at the 4-position and a hydroxyl group at the 5-position on the nicotinaldehyde structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-5-hydroxynicotinaldehyde can be achieved through several methods. One common approach involves the oxidation of this compound precursors using suitable oxidizing agents. Another method includes the condensation of 4-acetylpyridine with hydroxylamine, followed by oxidation to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
4-Acetyl-5-hydroxynicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
4-Acetyl-5-hydroxynicotinaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and as a reagent in organic synthesis.
作用機序
The mechanism of action of 4-Acetyl-5-hydroxynicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its hydroxyl and acetyl groups play a crucial role in its reactivity and interaction with biological molecules .
類似化合物との比較
Similar Compounds
4-Acetylpyridine: Lacks the hydroxyl group at the 5-position.
5-Hydroxynicotinaldehyde: Lacks the acetyl group at the 4-position.
Nicotinamide: Contains an amide group instead of the aldehyde group.
Uniqueness
4-Acetyl-5-hydroxynicotinaldehyde is unique due to the presence of both acetyl and hydroxyl groups on the nicotinaldehyde structure.
特性
分子式 |
C8H7NO3 |
|---|---|
分子量 |
165.15 g/mol |
IUPAC名 |
4-acetyl-5-hydroxypyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H7NO3/c1-5(11)8-6(4-10)2-9-3-7(8)12/h2-4,12H,1H3 |
InChIキー |
BDNNORQIEGLTCC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C=NC=C1C=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



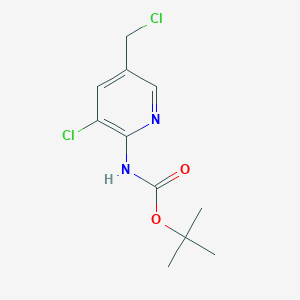
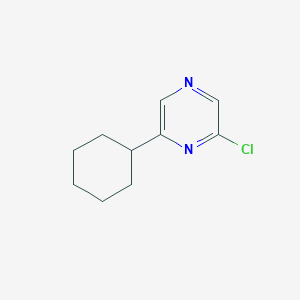
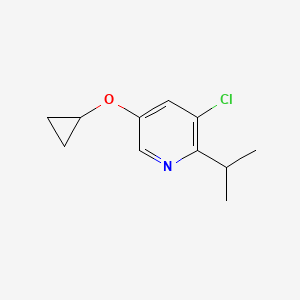
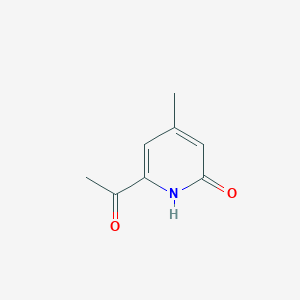
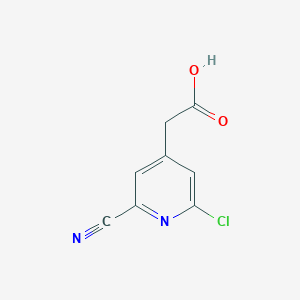


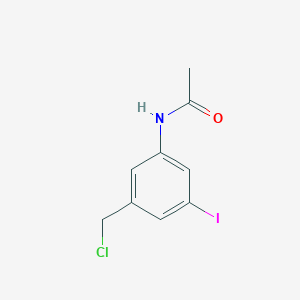

![[3-Amino-1-(4-fluoro-phenyl)-propyl]-carbamic acid tert-butyl ester](/img/structure/B14854060.png)

